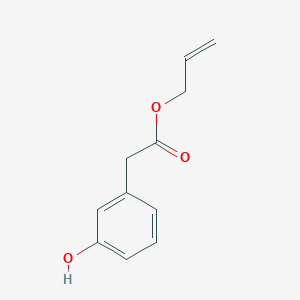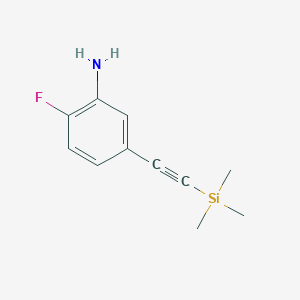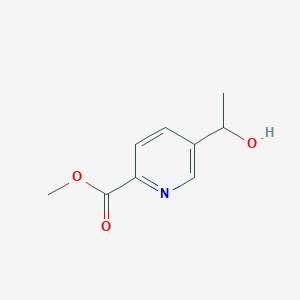
Methyl 5-(1-hydroxyethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1-hydroxyethyl)picolinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl ester group at the 2-position of the pyridine ring and a hydroxyethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-hydroxyethyl)picolinate can be achieved through several synthetic routes. One common method involves the reaction of 5-(1-hydroxyethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(1-hydroxyethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Oxidation: 5-(1-carboxyethyl)pyridine-2-carboxylic acid.
Reduction: Methyl 5-(1-hydroxyethyl)piperidine-2-carboxylate.
Substitution: 5-(1-hydroxyethyl)pyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 5-(1-hydroxyethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(1-hydroxyethyl)picolinate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-hydroxypyridine-2-carboxylate: Similar structure but lacks the hydroxyethyl group.
Ethyl 5-(1-hydroxyethyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate: Similar structure but with the hydroxyethyl group at a different position.
Uniqueness
Methyl 5-(1-hydroxyethyl)picolinate is unique due to the specific positioning of the hydroxyethyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as enhanced solubility or improved interaction with biological targets.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
methyl 5-(1-hydroxyethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-3-4-8(10-5-7)9(12)13-2/h3-6,11H,1-2H3 |
Clave InChI |
VOAQPGSDZYDAHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)C(=O)OC)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
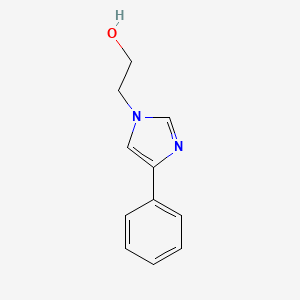
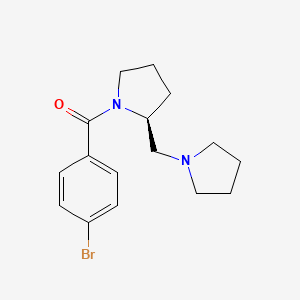

![Methyl 5-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8457542.png)
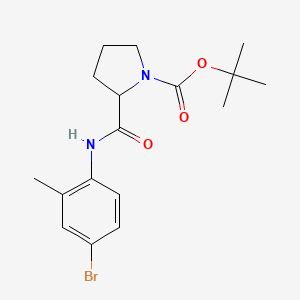
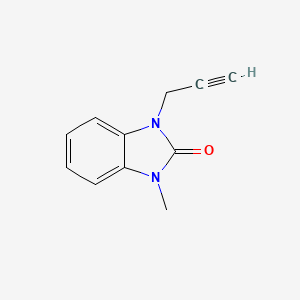

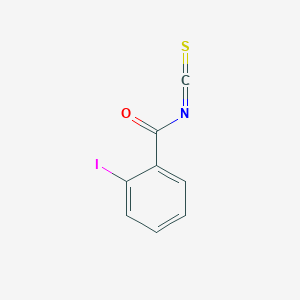
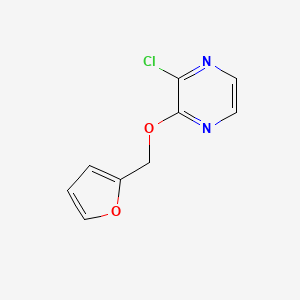
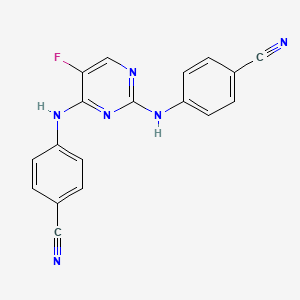
![Benzeneacetamide,4-[[5-(aminosulfonyl)-2-thienyl]sulfonyl]-n,n-dimethyl-](/img/structure/B8457592.png)
